Phoslactomycin F

Natural Product Chemistry Structural Elucidation Polyketide Biosynthesis

Phoslactomycin F (PLM F) is a natural polyketide antibiotic belonging to the phoslactomycin class, produced by *Streptomyces* species including *S. nigrescens* SC-273 and *S.

Molecular Formula C32H52NO10P
Molecular Weight 641.7 g/mol
CAS No. 122856-30-8
Cat. No. B052482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin F
CAS122856-30-8
Synonymsphoslactomycin F
Molecular FormulaC32H52NO10P
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O
InChIInChI=1S/C32H52NO10P/c1-4-23(3)13-15-30(35)41-27-12-8-10-24(21-27)9-6-7-11-26(34)22-29(43-44(38,39)40)32(37,19-20-33)18-17-28-25(5-2)14-16-31(36)42-28/h6-7,9,11,14,16-18,23-29,34,37H,4-5,8,10,12-13,15,19-22,33H2,1-3H3,(H2,38,39,40)/b9-6+,11-7+,18-17+
InChIKeyWPDKXNAUNHUXQR-GAYOLXQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phoslactomycin F (CAS:122856-30-8) | Selective PP2A Inhibitor for Antifungal & Antitumor Research Procurement


Phoslactomycin F (PLM F) is a natural polyketide antibiotic belonging to the phoslactomycin class, produced by *Streptomyces* species including *S. nigrescens* SC-273 and *S. platensis* [1]. It is structurally characterized by an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring bearing a 4-methylhexanoic acid ester at the C-18 position [2]. Like other phoslactomycins, PLM F is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), a mechanism linked to its antifungal and antitumor activities [3]. The compound exhibits a molecular weight of 641.73 g/mol and is commercially available as a research reagent with HPLC purity typically ≥99% [4].

Why Phoslactomycin F Cannot Be Substituted with Other Phoslactomycins (PLM A, B, C, D, E) or Fostriecin


Generic substitution of Phoslactomycin F with other phoslactomycins (PLM A-E) or related PP2A inhibitors like fostriecin is scientifically invalid due to critical structural and functional divergences. The phoslactomycin family (A-F) shares a conserved polyketide core but differs specifically in the C-18 acyl substituent attached to the cyclohexane ring [1]. PLM F uniquely bears a 4-methylhexanoic acid ester, while PLM B lacks any C-18 substitution entirely [1][2]. This variation is not trivial; the C-18 substituent directly influences the compound's stability, solubility, and potentially its biological activity spectrum [3]. Furthermore, PLM F is a distinct terminal product of the post-PKS biosynthetic pathway, produced via the action of the cytochrome P450 PlmS2 (C-18 hydroxylation) followed by acylation, whereas PLM B is a pathway intermediate that requires further enzymatic modification to yield analogs like PLM F [4]. Substituting PLM F with PLM B would therefore represent the use of a biosynthetic precursor with different physicochemical and potentially biological properties, compromising experimental reproducibility and data validity.

Phoslactomycin F (CAS:122856-30-8) Quantitative Differentiation Evidence for Scientific Selection


Unique C-18 4-Methylhexanoate Ester Defines PLM F and Distinguishes It from Unsubstituted PLM B

Phoslactomycin F is structurally differentiated from its closest analog, Phoslactomycin B (PLM B), by the presence of a 4-methylhexanoic acid ester group at the C-18 position of the cyclohexane ring. While PLM B lacks any substituent at this position (R=H), PLM F carries this specific acyl group (R=CO(CH2)2CH(CH3)CH2CH3) [1]. This substitution is a direct result of post-PKS tailoring involving PlmS2-mediated hydroxylation and subsequent acylation [2].

Natural Product Chemistry Structural Elucidation Polyketide Biosynthesis

PLM F Represents a Terminal, Distinct Biosynthetic End-Product, Not a Precursor Like PLM B

Phoslactomycin F is a terminal product of the phoslactomycin biosynthetic pathway, generated through a defined post-PKS tailoring sequence. In contrast, Phoslactomycin B (PLM B) is an intermediate that serves as the substrate for PlmS2, which hydroxylates the C-18 position, followed by acylation to produce PLM A and PLM C-F [1]. This is functionally demonstrated by a *plmS2* deletion mutant which selectively produces only PLM B at significantly elevated titers, confirming that PLM F production requires an intact *plmS2* gene and subsequent acylation [1].

Biosynthesis Metabolic Engineering Polyketide Synthase

PLM F Exhibits Selective Antifungal Activity with Weak Gram-Positive Antibacterial Effects, a Spectrum Shared with Other PLMs but Lacking Quantitative MIC Data

Phoslactomycin F demonstrates selective antifungal activity against phytopathogenic fungi such as *Botrytis cinerea* and *Alternaria kikuchiana*, while showing only weak activity against Gram-positive bacteria [1]. This activity profile is qualitatively similar to that reported for other phoslactomycins (e.g., PLM A, C, E) and is attributed to PP2A inhibition [2]. However, no peer-reviewed study provides direct, quantitative minimum inhibitory concentration (MIC) values comparing PLM F to other phoslactomycin analogs against the same fungal strain under identical conditions.

Antifungal Activity Antimicrobial Spectrum Pharmacology

Optimal Application Scenarios for Phoslactomycin F in Scientific and Industrial Research


Investigating Structure-Activity Relationships (SAR) of C-18 Substituents in PP2A Inhibition

Phoslactomycin F serves as a key molecular probe for studying the impact of C-18 acylation on PP2A inhibitory activity, cellular permeability, and overall biological efficacy. By comparing PLM F (C-18 4-methylhexanoate) with PLM B (C-18 unsubstituted) or other PLM analogs with different acyl chains, researchers can deconvolute the contribution of this substituent to target engagement and cellular potency. This application is directly supported by the established structural divergence at C-18 [1] and the known biosynthetic relationships [2]. [1] [2]

Use as a Reference Standard in Phoslactomycin Biosynthetic and Metabolic Engineering Studies

Given its status as a distinct terminal product of the post-PKS tailoring pathway, PLM F is an essential analytical standard for monitoring the activity of enzymes like PlmS2 (C-18 hydroxylase) and acyltransferases in engineered *Streptomyces* strains. Its presence or absence, along with its relative titer, serves as a direct readout of pathway flux through the complete biosynthetic sequence, enabling precise metabolic engineering efforts aimed at producing novel PLM analogs or improving yields [2]. [2]

Exploring Selective Antifungal Mechanisms in Phytopathogenic Fungi

PLM F is a valuable tool for probing the role of PP2A in fungal growth and pathogenicity, particularly in plant-pathogen models like *Botrytis cinerea*. Its selective activity against fungi over bacteria [3] makes it suitable for experiments designed to dissect fungal-specific signaling pathways and identify novel antifungal targets. [3]

Comparative Pharmacological Profiling of PP2A Inhibitors (PLM vs. Fostriecin)

In studies comparing the broader class of PP2A inhibitors, PLM F provides a structurally distinct comparator to fostriecin and other non-PLM scaffolds. Such head-to-head profiling can reveal differences in cytotoxicity, cell-type selectivity, and off-target effects, aiding in the selection of the optimal PP2A inhibitor for specific cancer or virology research applications. This use is supported by the established PP2A-targeting mechanism shared by PLMs [4]. [4]

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